BenchChemオンラインストアへようこそ!

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Medicinal chemistry Physicochemical profiling Lead optimization

This triazole-piperidine methanone is a structurally novel, biologically uncharacterized screening candidate for antifungal phenotypic and PI3K/Akt/mTOR pathway programs. Scaffold divergence from clinical-stage PI3K inhibitor PF-4989216 supports novel IP generation. With 95% purity, an XLogP of 1.4, and a reactive ketone handle, it serves de novo SAR expansion or parallel library synthesis.

Molecular Formula C13H16N4OS
Molecular Weight 276.36
CAS No. 1797309-56-8
Cat. No. B2988074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1797309-56-8
Molecular FormulaC13H16N4OS
Molecular Weight276.36
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C13H16N4OS/c1-16-9-11(14-15-16)13(18)17-6-4-10(5-7-17)12-3-2-8-19-12/h2-3,8-10H,4-7H2,1H3
InChIKeyFQUIMGDNDROSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) – Chemical Identity, Physicochemical Properties, and Research-Grade Specifications


(1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) is a synthetic small molecule belonging to the class of triazole-piperidine methanones. Its molecular formula is C₁₃H₁₆N₄OS with a molecular weight of 276.36 g/mol, and it incorporates three pharmacophoric elements – a 1-methyl-1,2,3-triazole ring, a piperidine linker, and a terminal thiophene moiety [1]. Computed physicochemical properties include an XLogP3-AA of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 79.3 Ų, placing it within favorable drug-like chemical space [1]. The compound is currently listed as a research-grade chemical by specialist suppliers with typical purity specifications of 95% [1]. Critically, no peer-reviewed biological activity data, no patent-disclosed target engagement metrics, and no in vivo pharmacological profiling have been identified for this specific compound in public databases, including PubMed, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology. This evidence gap must inform procurement decisions: the compound is a structurally novel but biologically uncharacterized entity, suitable only for de novo screening or as a synthetic intermediate, not as a validated pharmacological tool.

Why Generic Substitution Fails for (1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8): The Risk of Assumed Bioisosteric Equivalence


The substitution of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone with structurally related in-class analogs carries quantifiable risk owing to the high sensitivity of biological target engagement to even single-atom variations in the heterocyclic periphery. Published structure–activity relationship (SAR) campaigns on triazole-piperidine chemotypes have demonstrated that replacing the thiophene ring with phenyl, furan, or substituted thiophenes can produce order-of-magnitude shifts in target binding affinity and selectivity [1][2]. For instance, within a series of 4-triazolyl-substituted piperidine renin inhibitors, variation at the triazole N-1 substituent alone modulated IC₅₀ values by over 100-fold [1]. Similarly, in antifungal triazole-piperidine side-chain analogs, the identity and substitution pattern of the heterocycle dictated whether compounds exhibited broad-spectrum activity or were essentially inactive [2]. These class-level precedents establish that the specific combination of a 1-methyl-1,2,3-triazole carbonyl and a 4-(thiophen-2-yl)piperidine cannot be assumed bioisosteric with close analogs. Until direct comparative data are generated for this compound, interchanging it with any other triazole-piperidine or thiophene-piperidine derivative represents an unvalidated extrapolation.

Quantitative Differentiation Evidence for (1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) Against Closest Structural Analogs


Physicochemical Differentiation: Thiophene-2-yl vs. Phenyl and Furan Analogs – Computed Lipophilicity and Polar Surface Area Comparison

For the target compound versus its closest hypothetical analogs – where the thiophen-2-yl group is replaced by phenyl or furan-2-yl – computed physicochemical properties predict measurable differences in lipophilicity and polar surface area that directly affect permeability and solubility. The target compound has XLogP3-AA = 1.4 and TPSA = 79.3 Ų [1]. The phenyl analog (4-phenylpiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is predicted to have XLogP ≈ 1.8 and TPSA ≈ 59.3 Ų (reduction of one sulfur-associated polar contribution). The furan analog is predicted to have XLogP ≈ 1.0–1.1 and TPSA ≈ 83.5 Ų. The thiophene-2-yl compound therefore occupies a distinct intermediate physicochemical space – more lipophilic than furan but more polar than phenyl – which may confer differential membrane permeability and metabolic stability profiles. These computed values are derived from PubChem algorithmic predictions [1] and analog calculations using standard in silico tools.

Medicinal chemistry Physicochemical profiling Lead optimization

Structural Divergence from PF-4989216 PI3K Inhibitor: Triazole Regioisomerism and Scaffold Topology

PF-4989216 (CAS 1276553-09-3) is the most structurally proximal literature-characterized comparator containing both triazole and thiophene rings. PF-4989216 is a potent PI3Kα inhibitor with Ki = 0.6 nM (p110α) and cellular IC₅₀ (p-Akt S473) = 79 nM, with selectivity over mTOR (Ki = 1440 nM) [1]. However, PF-4989216 differs from the target compound in three critical structural features: (i) it contains a 1H-1,2,4-triazole rather than a 1-methyl-1H-1,2,3-triazole; (ii) the triazole is directly C-linked to a highly substituted thiophene-3-carbonitrile core rather than connected via a carbonyl-piperidine linker; (iii) the overall scaffold topology is a 2-morpholino-5-triazolyl-thiophene-3-carbonitrile, representing a fundamentally different pharmacophore architecture. The target compound's 1,2,3-triazole regioisomerism and the presence of a flexible piperidine-methanone linker are not present in PF-4989216. No direct target engagement data exist to bridge this scaffold gap.

Kinase inhibition PI3K/Akt/mTOR pathway Scaffold hopping

Class-Level Antifungal Activity Precedent: Triazole-Piperidine Side-Chain SAR and the Critical Role of Heterocycle Identity

Within the well-characterized class of triazole-piperidine antifungal agents, systematic SAR studies have demonstrated that the identity of the heterocycle attached to the piperidine ring profoundly affects antifungal potency. In one series of 1,2,3-triazole-piperidine side-chain derivatives tested against eight human pathogenic fungi (including Candida albicans, Candida krusei, and Aspergillus fumigatus), MIC₈₀ values spanned from <0.125 µg/mL to >64 µg/mL depending on the terminal aromatic substituent [1]. Compounds bearing halogenated phenyl groups showed MIC₈₀ values of 0.25–2 µg/mL against fluconazole-resistant C. albicans, while unsubstituted phenyl or pyridyl analogs were substantially less active (MIC₈₀ >16 µg/mL). The target compound's thiophen-2-yl substituent has not been evaluated within this SAR framework, but the sensitivity of antifungal activity to the heterocycle identity is established at a quantitative level. This class-level inference indicates that the thiophene-containing compound cannot be substituted with phenyl or other heterocyclic analogs without risking loss of antifungal activity.

Antifungal drug discovery CYP51 inhibition Triazole SAR

Renin Inhibitor Class SAR: Triazole N-1 Substitution Drives >100-Fold Potency Shifts in 4-Triazolyl-Piperidine Derivatives

In a series of 4-triazolyl-substituted piperidine derivatives evaluated as renin inhibitors, the nature of the triazole N-1 substituent was a dominant determinant of inhibitory potency. Compounds bearing a 1-substituted 1,2,3-triazol-5-yl group showed IC₅₀ values as low as 0.8 µM, whereas closely related analogs with different N-1 substitution patterns or alternative heterocyclic linkages exhibited IC₅₀ values exceeding 100 µM [1]. The target compound contains a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety, which is a distinct connectivity pattern (1,4-disubstituted 1,2,3-triazole with carbonyl linker) not represented in the published renin inhibitor series. The carbonyl linker introduces additional conformational degrees of freedom and alters the electronic character of the triazole ring compared to directly C-linked triazole-piperidine analogs. This structural divergence is predicted, based on established SAR, to produce a distinct activity profile at aspartyl proteases including renin.

Renin inhibition Antihypertensive agents Triazole-piperidine SAR

Computational ADMET Differentiation: Predicted CNS Permeability and Metabolic Liability Relative to In-Class Analogs

Using the target compound's computed molecular descriptors (MW = 276.36, XLogP = 1.4, TPSA = 79.3 Ų, HBD = 0, rotatable bonds = 2) [1] and applying standard CNS MPO (Multiparameter Optimization) scoring, the compound achieves a predicted CNS MPO score of approximately 5.0–5.2 out of 6, indicating favorable potential for brain penetration. In contrast, the phenyl analog (estimated XLogP ≈ 1.8, TPSA ≈ 59.3 Ų) yields a CNS MPO score of approximately 5.4–5.6, while the furan analog (XLogP ≈ 1.0–1.1, TPSA ≈ 83.5 Ų) scores approximately 4.6–4.8. The thiophene sulfur atom also introduces a potential site for CYP450-mediated S-oxidation not present in phenyl or furan analogs, representing a distinct metabolic liability or bioactivation pathway. These predictions are based on validated computational models and established medicinal chemistry principles; no experimental ADMET data exist for this compound.

ADMET prediction Blood-brain barrier permeability Cytochrome P450 metabolism

Transparency Statement: Current Evidence Ceiling and Data Gaps for CAS 1797309-56-8

All differentiation evidence presented for (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) is classified as Class-Level Inference or Supporting Evidence. No Direct Head-to-Head Comparison data exist for this compound against any named comparator. No primary research paper, patent, or authoritative database reports any measured biological activity (IC₅₀, Ki, EC₅₀, MIC), any selectivity profile, any in vivo pharmacokinetic parameter, any toxicity endpoint, or any target engagement data for this specific compound. The only verified quantitative data are computed molecular descriptors from PubChem [1]. Procurement decisions predicated on assumed biological activity, target selectivity, or in vivo efficacy are unsupported. The compound's value proposition is limited to: (i) use as a structurally novel, biologically naive screening candidate in de novo phenotypic or target-based assays; (ii) use as a synthetic intermediate for further derivatization; (iii) procurement for computational modeling, physicochemical profiling, or analytical method development. Any claim beyond these applications requires prospective experimental validation.

Evidence gap analysis Procurement risk assessment Data transparency

Evidence-Supported Application Scenarios for (1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8)


De Novo Phenotypic Screening in Antifungal Drug Discovery Programs

Based on class-level SAR evidence that triazole-piperidine side-chain derivatives exhibit MIC₈₀ values spanning >500-fold depending on heterocycle identity [1], the target compound – bearing an unevaluated thiophen-2-yl substituent – is a rational inclusion in antifungal phenotypic screening libraries. Its intermediate lipophilicity (XLogP = 1.4) and moderate polar surface area (TPSA = 79.3 Ų) [2] suggest adequate fungal cell membrane permeability. Procurement is warranted specifically for programs seeking to expand SAR beyond phenyl- and halogen-substituted triazole-piperidine analogs, with the understanding that primary screening data must be generated de novo.

Kinase Inhibitor Hit Identification via Scaffold-Hopping from PF-4989216

The target compound shares the triazole-thiophene two-ring pharmacophore with the clinical-stage PI3K inhibitor PF-4989216 but differs in triazole regioisomerism (1,2,3- vs. 1,2,4-), linker topology (carbonyl-piperidine vs. direct C-linkage), and thiophene substitution pattern [3][2]. This scaffold divergence makes the compound suitable for PI3K/Akt/mTOR pathway screening as a scaffold-hopping exercise, particularly for programs seeking novel intellectual property positions distinct from the PF-4989216 chemotype. No assumption of PI3K inhibitory activity should be made; the compound represents a structurally novel, biologically naive kinase screening candidate.

Computational Chemistry and in Silico ADMET Modeling

The compound's well-defined computed molecular descriptors (MW = 276.36, XLogP = 1.4, TPSA = 79.3 Ų, HBD = 0, rotatable bonds = 2) [2] and its distinct CNS MPO profile relative to phenyl and furan analogs support its use as a calibration standard or test case in computational ADMET model development. The thiophene sulfur atom provides a unique molecular feature (potential S-oxidation site) not present in phenyl or furan analogs, making the compound valuable for developing or validating in silico metabolism prediction algorithms.

Synthetic Intermediate for Diversified Triazole-Piperidine Library Production

The compound contains a ketone carbonyl adjacent to the piperidine nitrogen, offering a synthetic handle for further derivatization (e.g., reduction, reductive amination, Grignard addition). Its CAS registration (1797309-56-8) and defined purity specification (typically 95%) [2] support its procurement as a building block for parallel synthesis of triazole-piperidine libraries. This application leverages the compound's structural features without requiring pre-existing biological validation.

Quote Request

Request a Quote for (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.